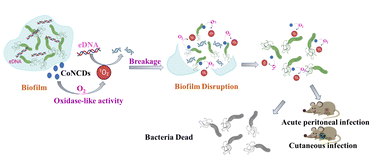Co-, N-doped carbon dot nanozymes based on an untriggered ROS generation approach for anti-biofilm activities and in vivo anti-bacterial treatment†
Journal of Materials Chemistry B Pub Date: 2023-12-19 DOI: 10.1039/D3TB01794J
Abstract
Bacterial infections originating from food, water, and soil are widely recognized as significant global public health concerns. Biofilms are implicated in approximately two-thirds of bacterial infections. In recent times, nanomaterials have emerged as potential agents for combating biofilms and bacteria, with many of them being activated by light and H2O2 to generate reactive oxygen species (ROS). However, this energy-consuming and extrinsic substrate pattern poses many challenges for practical application. Consequently, there is a pressing need to develop methods for the untriggered generation of ROS to effectively address biofilm and bacterial infections. In this study, we investigated the oxidase-like activity of the Co,N-doped carbon dot (CoNCD) nanozyme, which facilitated the oxidation of ambient O2 to generate 1O2 in the absence of light and H2O2 supplementation; this resulted in effective biofilm cleavage and enhanced bactericidal effects. CoNCDs could become a potential candidate for wound healing and treatment of acute peritonitis in vivo, which can be primarily attributed to the spontaneous production of ROS. This study presents a convenient ROS generator that does not necessitate any specific triggering conditions. The nanozyme properties of CoNCDs exhibit significant promise as a potential remedy for diseases, specifically as an anti-biofilm and anti-bacterial agent.


Recommended Literature
- [1] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†
- [2] AIE-active bis-cyanostilbene-based organogels for quantitative fluorescence sensing of CO2 based on molecular recognition principles†
- [3] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [4] A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products†
- [5] Molecular effects of encapsulation of glucose oxidase dimer by graphene†
- [6] Impact of metastable defect structures on carrier recombination in solar cells†
- [7] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [8] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [9] Note on a counterfeit gold coin
- [10] Errata










